molecular formula C16H14Cl4N2O B11704917 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide

Cat. No.: B11704917
M. Wt: 392.1 g/mol
InChI Key: HSPCTYWVZVPZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl4N2O. This compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a chloroanilino group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide typically involves the reaction of 2-chloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloroethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide

InChI

InChI=1S/C16H14Cl4N2O/c17-12-8-4-5-9-13(12)21-15(16(18,19)20)22-14(23)10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23)

InChI Key

HSPCTYWVZVPZHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.